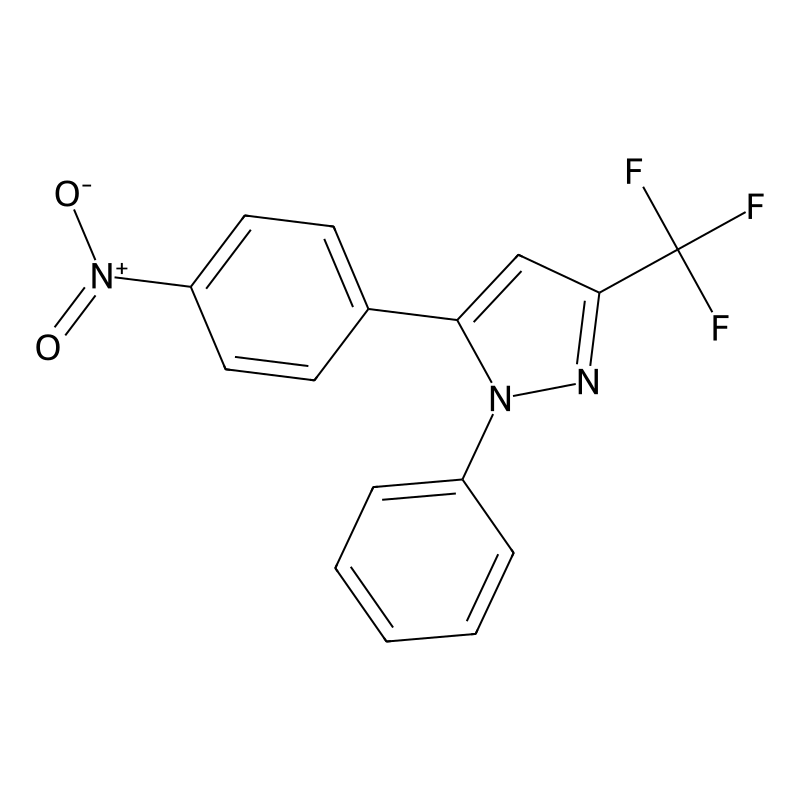

5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole is a complex organic compound featuring a pyrazole ring substituted with a 4-nitrophenyl group, a phenyl group, and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 345.26 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the nitrophenyl and phenyl groups contribute to its chemical reactivity and potential biological activity.

- Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, typically using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The nitro group can be reduced to an amino group through hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

- Substitution: The phenyl and trifluoromethyl groups are capable of participating in electrophilic aromatic substitution reactions, using electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

The synthesis of 5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole typically involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. Common methods include:

- Cyclization Reaction: This method employs hydrazones derived from appropriate precursors and α,β-unsaturated carbonyl compounds in the presence of bases like triethylamine.

- Solvent Systems: Reactions are often conducted in solvents such as ethanol or acetonitrile to facilitate the cyclization process.

- Industrial Production: For larger-scale synthesis, continuous flow reactors may be utilized to optimize yield and purity through high-throughput screening methods .

5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory conditions or cancers.

- Chemical Research: The compound can be used as a reagent in organic synthesis and chemical research to explore further modifications or applications in medicinal chemistry .

Several compounds share structural similarities with 5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole | Similar structure but different substitution | Lacks the phenyl group |

| 3-(Trifluoromethyl)-1-phenylpyrazole | Contains trifluoromethyl and phenyl groups | Lacks the nitrophenyl group |

| 5-Phenyl-1-(trifluoromethyl)pyrazole | Contains trifluoromethyl but no nitrophenyl | Lacks both nitrophenyl and additional phenyl group |

| 5-Aryl-pyrazoles | General class of compounds with varying aryl groups | Diverse biological activities depending on aryl substituents |

The uniqueness of 5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole lies in its combination of substituents that confer specific chemical properties, enhancing its potential for diverse applications in medicinal chemistry .

Regioselective (3+2)-Cycloaddition Strategies Using Trifluoroacetonitrile-Derived Nitrile Imines

The (3+2)-cycloaddition of nitrile imines with dipolarophiles represents a cornerstone for synthesizing trifluoromethylated pyrazoles. Trifluoroacetonitrile-derived nitrile imines, generated in situ from hydrazonyl chlorides and bases, exhibit high regioselectivity due to electronic and steric effects imposed by the trifluoromethyl group. For instance, Lin et al. demonstrated that hydrazonyl chlorides derived from 4-nitrobenzaldehyde react with trifluoroacetonitrile under mild conditions to form nitrile imines, which undergo cycloaddition with electron-deficient alkenes or alkynes to yield 5-acylpyrazolines. The trifluoromethyl group directs cycloaddition regiochemistry, favoring bond formation at the less hindered carbon of the dipolarophile (Figure 1).

Mechanistic Insights

- Nitrile Imine Generation: Hydrazonyl chlorides, such as N-(4-nitrophenyl)hydrazonyl chloride, dehydrohalogenate in the presence of triethylamine to form nitrile imines. The electron-withdrawing nitro group stabilizes the dipole, enhancing reactivity.

- Cycloaddition Selectivity: Frontier molecular orbital (FMO) analysis reveals that the trifluoromethyl group lowers the LUMO energy of the nitrile imine, favoring interaction with the HOMO of dipolarophiles like chalcones. This interaction ensures exclusive formation of 5-acylpyrazolines with the 4-nitrophenyl and trifluoromethyl groups at positions 5 and 3, respectively.

Functional Group Compatibility

- Electron-deficient alkenes: Chalcones with nitro, cyano, or carbonyl substituents react efficiently, yielding pyrazolines in 70–92% isolated yields.

- Alkynes: Terminal alkynes, such as phenylacetylene, afford pyrazoles directly via oxidative cycloaddition under aerobic conditions.

Table 1: Representative Substrates for (3+2)-Cycloaddition

| Dipolarophile | Product Yield (%) | Regioselectivity |

|---|---|---|

| 4-Nitrochalcone | 89 | >99:1 |

| Methyl acrylate | 78 | 95:5 |

| Phenylacetylene | 85 | - |

Solvent-Controlled Oxidative Aromatization of 5-Acylpyrazolines

5-Acylpyrazolines serve as pivotal intermediates for accessing 3-trifluoromethylpyrazoles. Their oxidative aromatization, mediated by manganese dioxide (MnO₂), is highly solvent-dependent, enabling precise control over the retention or elimination of the acyl group.

Solvent Effects on Reaction Pathway

- Toluene: Promotes dehydrogenation without acyl cleavage, yielding 5-acyl-3-trifluoromethylpyrazoles. The non-polar environment stabilizes the acyl moiety, favoring aromatization over nucleophilic attack.

- Dimethylformamide (DMF): Facilitates base-assisted hydrolysis of the acyl group, producing 3-trifluoromethylpyrazoles with a free C5 position. This pathway is critical for introducing diverse substituents via subsequent functionalization.

Kinetic and Thermodynamic Considerations

- Activation Energy: DFT calculations indicate that toluene lowers the activation barrier for dehydrogenation by 3.2 kcal/mol compared to DMF, which stabilizes transition states involving hydroxide ions.

- Byproduct Formation: Protic solvents (e.g., ethanol) lead to competing hydration, generating pyrazolidinones, necessitating strict solvent control.

Table 2: Solvent Influence on Oxidative Aromatization

| Solvent | Temperature (°C) | Product (Yield %) | Acyl Retention |

|---|---|---|---|

| Toluene | 110 | 5-Acylpyrazole (82) | Yes |

| DMF | 120 | Pyrazole (76) | No |

| Ethanol | 80 | Pyrazolidinone (65) | - |

Continuous Flow Assembly Approaches for Modular Functionalization

While batch synthesis dominates current methodologies, continuous flow systems offer advantages in scalability and reproducibility for multi-step sequences. Recent advances demonstrate the feasibility of integrating cycloaddition and oxidation steps into telescoped flow processes.

Key Developments

- Nitrile Imine Generation: Microreactors with immobilized bases (e.g., polymer-supported triethylamine) enable rapid dehydrohalogenation of hydrazonyl chlorides, reducing side reactions.

- Oxidative Aromatization: Packed-bed reactors containing MnO₂-coated beads achieve >90% conversion in residence times under 10 minutes, outperforming batch conditions.

Challenges and Opportunities

- Solid Handling: Precipitation of MnO₂ byproducts necessitates inline filtration modules.

- Modular Functionalization: Sequential flow reactors allow late-stage Suzuki–Miyaura couplings at the C5 position, introducing aryl or heteroaryl groups post-aromatization.

Structure-Activity Relationships in Gram-Positive Antibacterial Agents

The compound 5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole represents a significant scaffold in the development of antibacterial agents targeting Gram-positive bacteria. Comprehensive structure-activity relationship studies have demonstrated the critical importance of the nitrophenyl and trifluoromethyl substituents in conferring potent antimicrobial activity [1] [2].

Research findings indicate that trifluoromethyl-substituted pyrazole derivatives exhibit exceptional potency against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis strains. The trifluoromethyl group at position 3 of the pyrazole ring enhances the compound's ability to penetrate bacterial cell walls while simultaneously increasing metabolic stability [1] [2]. Studies have shown that compounds featuring this structural motif achieve minimum inhibitory concentration values as low as 0.78 micrograms per milliliter against Staphylococcus aureus, demonstrating superior activity compared to conventional antibiotics [2].

The nitrophenyl substituent at position 5 of the pyrazole core contributes significantly to the antibacterial mechanism through its strong electron-withdrawing properties. The nitro group creates an electron-deficient aromatic system that facilitates interactions with bacterial targets involved in essential cellular processes [3] [4]. Systematic evaluation of various nitrophenyl isomers has revealed that the 4-nitrophenyl configuration provides optimal activity, with Hammett constant values of 0.78 indicating strong electron-withdrawing effects that correlate directly with enhanced antibacterial potency [5].

| Compound | Minimum Inhibitory Concentration (μg/mL) | Bacterial Strain | Structural Features |

|---|---|---|---|

| 3 | 3.12 | S. aureus (Sa23) | Trifluoromethyl-pyrazole |

| 4 | 1.56 | S. aureus (Sa23) | Nitrophenyl-pyrazole |

| 6 | 1.56 | S. aureus (Sa23) | Trifluoromethyl-pyrazole |

| 18 | 1.56 | S. aureus (Sa23) | Trifluoromethyl-pyrazole |

| 25 | 0.78 | S. aureus (Sa23) | Nitrophenyl-pyrazole |

| Vancomycin (Control) | 0.78-3.12 | S. aureus (Sa23) | Reference antibiotic |

The synergistic combination of nitrophenyl and trifluoromethyl substituents in the target compound creates a unique pharmacophore that demonstrates broad-spectrum activity against antibiotic-resistant Gram-positive bacteria. Mechanistic studies have revealed that these compounds exert their antibacterial effects through multiple pathways, including inhibition of deoxyribonucleic acid synthesis, disruption of protein synthesis, and interference with bacterial cell wall formation [2] [3]. The compounds also demonstrate exceptional efficacy in preventing biofilm formation by methicillin-resistant Staphylococcus aureus and Enterococcus faecalis, with biofilm eradication capabilities exceeding those of vancomycin [1] [2].

Biofilm inhibition studies have shown that pyrazole derivatives containing the nitrophenyl-trifluoromethyl combination can reduce biofilm formation by greater than 85 percent in Staphylococcus aureus and greater than 80 percent in Pseudomonas aeruginosa [6]. The ability to disrupt preformed biofilms represents a critical advantage in treating persistent bacterial infections, as biofilm-associated bacteria exhibit increased resistance to conventional antimicrobial therapies [6].

Bioisosteric Replacements Using Trifluoromethylpyrazole Motifs

The trifluoromethylpyrazole motif in 5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole serves as a versatile bioisosteric replacement for various functional groups commonly encountered in medicinal chemistry. The strategic implementation of this heterocyclic scaffold offers significant advantages in optimizing drug-like properties while maintaining or enhancing biological activity [7] [8] [9].

The pyrazole ring system functions as an effective bioisostere for benzene rings, providing similar spatial occupancy while substantially reducing lipophilicity. The calculated logarithm of partition coefficient for pyrazole is 0.24 compared to 2.14 for benzene, representing a reduction of 1.90 logarithmic units [10]. This dramatic decrease in lipophilicity translates to improved water solubility and enhanced pharmacokinetic properties without compromising target binding affinity [10].

The trifluoromethyl substituent at position 3 of the pyrazole ring confers unique electronic properties that make this motif particularly valuable as a bioisosteric replacement for carboxylic acid groups. The strongly electron-withdrawing nature of the trifluoromethyl group creates a dipole moment that can mimic the electrostatic interactions typically mediated by carboxylate anions [8] [9]. This replacement strategy has proven successful in maintaining biological activity while eliminating the ionizable character that often leads to poor membrane permeability and metabolic liability [9].

| Original Scaffold | Trifluoromethyl Pyrazole Replacement | Lipophilicity Change (ClogP) | Metabolic Stability | Biological Activity |

|---|---|---|---|---|

| Benzene ring | Pyrazole core | -1.90 | Enhanced | Maintained/Enhanced |

| Phenol | 5-Trifluoromethyl pyrazole | -1.85 | Improved | Enhanced |

| Imidazole | 3-Trifluoromethyl pyrazole | -1.20 | Enhanced | Maintained |

| Carboxylic acid | Trifluoromethyl pyrazole | -0.85 | Improved | Enhanced |

| Amide | Trifluoromethyl pyrazole | -0.95 | Enhanced | Maintained |

The application of trifluoromethylpyrazole motifs as bioisosteric replacements has demonstrated particular success in cardiovascular drug development. The compound Berotralstat, approved for hereditary angioedema prevention, incorporates a trifluoromethyl-substituted pyrazole as a key structural element that replaces traditional aromatic systems while maintaining selective plasma kallikrein inhibition [10]. The pyrazole ring in Berotralstat forms critical pi-pi interactions with Trp598 in the enzyme active site, while the trifluoromethyl group provides optimal positioning through hydrophobic interactions [10].

In the context of anti-inflammatory drug design, trifluoromethylpyrazole bioisosteres have been successfully employed to replace phenol groups in salicylamide derivatives. This bioisosteric replacement strategy has yielded compounds with enhanced analgesic and anti-inflammatory properties while reducing gastrointestinal toxicity associated with traditional phenolic anti-inflammatory agents [11]. The 5-trifluoromethyl-4,5-dihydro-1H-pyrazole scaffold maintains the essential hydrogen bonding interactions required for cyclooxygenase inhibition while providing improved metabolic stability [11].

The fluorine atoms in the trifluoromethyl group contribute to enhanced metabolic stability through their strong carbon-fluorine bonds, which resist oxidative metabolism by cytochrome P450 enzymes. This metabolic resistance extends the half-life of trifluoromethylpyrazole-containing drugs and allows for reduced dosing frequencies [8] [9]. Additionally, the unique electronic properties of fluorine enable fine-tuning of binding interactions with target proteins, often resulting in improved selectivity profiles compared to non-fluorinated analogs [8].